4,6-Dimethyldecane is derived from decane, where two methyl groups are substituted at the fourth and sixth carbon atoms of the decane chain. This structural modification classifies it under the category of aliphatic hydrocarbons, specifically alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The compound is cataloged with the CAS number 17312-49-1 and can be found in various chemical databases such as PubChem .
The synthesis of 4,6-dimethyldecane can be achieved through several methods, primarily focusing on alkylation and reduction processes. One notable synthetic route involves the following steps:
The molecular structure of 4,6-dimethyldecane features a linear decane backbone with two methyl groups attached at the fourth and sixth positions. This branching affects its physical properties and reactivity.
InChI=1S/C12H26/c1-5-7-9-12(4)10-11(3)8-6-2/h11-12H,5-10H2,1-4H3
CCCCC(C)CC(C)CCC
The presence of branched methyl groups contributes to lower boiling points compared to their straight-chain counterparts due to reduced surface area and van der Waals interactions.
4,6-Dimethyldecane participates in various chemical reactions typical for alkanes:
These reactions are significant for its use in synthetic organic chemistry, where it serves as a precursor or intermediate for more complex molecules.
While 4,6-dimethyldecane itself does not have a defined biological mechanism of action due to its nature as an alkane, derivatives and related compounds have been studied for their pharmacological properties. For instance, certain derivatives have shown activity as inhibitors in insulin secretion pathways and vasorelaxants by interacting with potassium ATP channels . This highlights the potential for modified versions of 4,6-dimethyldecane in medicinal chemistry.
The physical properties of 4,6-dimethyldecane include:
The chemical properties include its stability under normal conditions but reactivity under specific conditions such as high temperature or strong oxidizing environments.
4,6-Dimethyldecane finds applications primarily in organic synthesis:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: